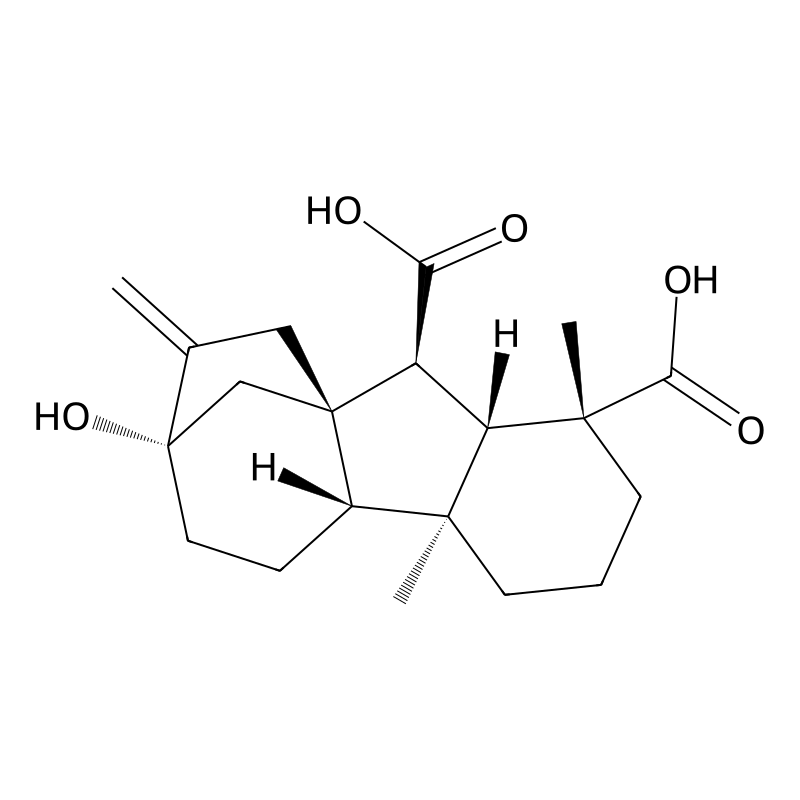

Gibberellin A53

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Understanding Gibberellin Biosynthesis and Signaling:

Researchers use GA53 to study the complex pathway of gibberellin biosynthesis in plants. By analyzing the metabolism of GA53 using techniques like radioisotopes, scientists can identify the enzymes and intermediates involved in its production []. This knowledge helps in understanding the regulation of plant growth and development at a molecular level.

Investigating Gibberellin Function in Specific Plant Processes:

GA53 can be used to investigate the specific roles of gibberellins in various plant processes. Studies have explored its effects on phenomena like:

- Seed germination: GA53 has been shown to promote seed germination in certain plant species, possibly by influencing the breakdown of seed dormancy mechanisms [].

- Stem elongation: Application of GA53 can stimulate stem elongation in some plants, similar to other gibberellins [].

- Flowering: Research suggests that GA53 might play a role in flower development, although its specific function needs further investigation.

Comparative Studies with other Gibberellins:

Scientists utilize GA53 for comparative studies with other gibberellins to understand their diverse functions and specificities. By comparing the effects of different gibberellins on various plant responses, researchers gain insights into the complex network of hormonal interactions regulating plant growth and development.

Development of Analytical Techniques:

GA53 serves as a valuable tool in developing and validating analytical techniques for identifying and quantifying gibberellins in plant tissues. Its well-defined structure allows researchers to use it as a standard for techniques like gas chromatography-mass spectrometry (GC-MS).

Overall, Gibberellin A53, despite being less studied than other gibberellins, contributes significantly to scientific research by:

- Providing insights into gibberellin biosynthesis and signaling pathways.

- Helping understand the specific roles of gibberellins in plant growth and development.

- Facilitating comparative studies with other gibberellins.

- **Aiding in the development of analytical techniques for gibberellin identification and quantification.

Gibberellin A53 is a plant growth regulator classified within the gibberellin family, which comprises a group of diterpenoid acids vital for various aspects of plant growth and development. Its molecular formula is C20H28O5, and it is characterized by a hydroxy substituent at the 7α-position, distinguishing it from other gibberellins. Initially identified in Vicia faba, Gibberellin A53 plays a significant role in modulating processes such as stem elongation, leaf expansion, and flower development, as well as fruit ripening .

The biosynthesis of Gibberellin A53 involves several key enzymatic reactions. It is derived from ent-kaurene through oxidative transformations catalyzed by specific enzymes known as oxidases. These reactions include hydroxylation and oxidation processes that modify the structure of the precursor molecules to yield Gibberellin A53 .

In terms of its reactivity, Gibberellin A53 can participate in various biochemical pathways that influence plant physiology. For example, it can interact with other phytohormones and signaling molecules, affecting downstream responses in growth regulation.

Gibberellin A53 exhibits significant biological activity as a plant growth regulator. It promotes several developmental processes:

- Stem Elongation: Enhances cell elongation, contributing to increased plant height.

- Leaf Expansion: Facilitates the growth of leaves, improving photosynthetic capacity.

- Flower Development: Influences flowering time and flower morphology.

- Fruit Ripening: Plays a role in the maturation and ripening processes of fruits .

These activities are mediated through its interaction with specific receptors and signaling pathways within plant cells.

Gibberellin A53 can be synthesized through various methods:

- Natural Extraction: Isolated from plant sources such as Vicia faba.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving starting materials like ent-kaurene.

- Biotechnological Approaches: Utilizing microbial fermentation or plant tissue culture techniques to produce Gibberellin A53 in controlled environments .

Each method has its advantages and limitations regarding yield, purity, and environmental impact.

Gibberellin A53 is widely utilized in agriculture and horticulture due to its growth-promoting properties:

- Crop Production: Enhances yield by promoting uniform growth and development.

- Fruit Industry: Used to regulate fruit size and quality during ripening.

- Ornamental Plants: Applied to improve the aesthetic qualities of flowers and foliage.

- Research: Serves as a tool for studying plant growth mechanisms and hormone interactions .

Research on the interactions of Gibberellin A53 with other compounds has revealed its synergistic effects with other phytohormones such as auxins and cytokinins. These interactions can lead to enhanced growth responses or modulation of specific developmental pathways. Studies have shown that Gibberellin A53 can influence gene expression related to growth regulation, further elucidating its role in plant physiology .

Gibberellin A53 shares structural similarities with several other gibberellins but possesses distinct features that set it apart. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Gibberellin A1 | Lacks hydroxy group at 7α | Most studied gibberellin; influences seed germination |

| Gibberellin A3 | Similar structure but different side chains | Promotes stem elongation more effectively |

| Gibberellin A12 | Precursor to Gibberellin A53 | Less active than Gibberellin A53 |

| Gibberellin A4 | Different hydroxylation pattern | Involved in root development |

Gibberellin A53's unique hydroxyl substituent at the 7α-position contributes to its specific biological activities and applications in agriculture .

Gibberellin A53 is a tetracyclic diterpenoid plant hormone with the molecular formula C20H28O5 [1] [2]. The compound has a monoisotopic mass of 348.193674 Da and an average molecular weight of 348.4 g/mol, as determined through precise mass spectrometry analysis [2] [3]. This C20-gibberellin belongs to the class of organic compounds known as C20-gibberellin 6-carboxylic acids, characterized by a carboxyl group at the 6-position [3] [4]. The chemical structure of Gibberellin A53 contains 20 carbon atoms, 28 hydrogen atoms, and 5 oxygen atoms, arranged in a complex tetracyclic framework that defines its biological and chemical properties [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C20H28O5 |

| Average Molecular Weight | 348.4 g/mol |

| Monoisotopic Mass | 348.193674 Da |

| Chemical Class | C20-gibberellin 6-carboxylic acid |

| CAS Registry Number | 51576-08-0 |

Structural Characteristics and Stereochemistry

Gibberellin A53 possesses a complex tetracyclic structure with a 6-5-6-5 hydrocarbon skeleton that is characteristic of gibberellins [6] [14]. The compound features seven defined stereocenters, all of which contribute to its specific three-dimensional configuration and biological activity [2] [5]. The IUPAC name of Gibberellin A53 is (1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid, which reflects its complex stereochemistry [1] [2].

The stereochemical configuration of Gibberellin A53 includes a hydroxy substituent at the 7α-position, which distinguishes it from other gibberellins such as Gibberellin A12 [1] [25]. The compound also contains two carboxylic acid groups at positions 1α and 10β, as well as a methylene group at position 8 [2] [10]. The absolute stereochemistry of Gibberellin A53 has been determined through X-ray crystallography and spectroscopic methods, confirming the (1α,4aα,4bβ,10β) configuration in the traditional gibberellin numbering system [2] [28].

The structural elucidation of Gibberellin A53 reveals that it is a 7α-hydroxy-1β,4a-dimethyl-8-methylidene-4aα,4bβ-gibbane-1α,10β-dicarboxylic acid, which provides insight into its spatial arrangement and potential interaction with biological receptors [2] [25].

Physical and Chemical Properties

Gibberellin A53 exists as a white to pale yellow crystalline solid at room temperature [15] [4]. The compound exhibits specific physical and chemical properties that influence its behavior in biological systems and laboratory settings [4] [10]. Although specific solubility data for Gibberellin A53 is limited, it is expected to share solubility characteristics with other gibberellins, being moderately soluble in water (approximately 5 g/L at 25°C) and more soluble in organic solvents such as ethanol, methanol, and acetone [15] [3].

The chemical reactivity of Gibberellin A53 is primarily determined by its functional groups, particularly the carboxylic acid moieties and the hydroxyl group [3] [4]. The compound has an estimated pKa value around 4.0, indicating that it is a weak acid that can dissociate in aqueous solutions to form the corresponding carboxylate anions [15] [4]. Gibberellin A53 is considered to be an extremely weak basic (essentially neutral) compound based on its pKa value [4] [10].

The stability of Gibberellin A53 is influenced by environmental factors such as temperature, pH, and exposure to light [15] [3]. Like other gibberellins, it may undergo oxidation, reduction, or hydrolysis reactions under appropriate conditions, which can alter its biological activity and chemical properties [3] [9].

| Property | Value/Description |

|---|---|

| Physical State | White to pale yellow crystalline solid |

| Solubility | Moderately soluble in water, more soluble in organic solvents |

| pKa | Approximately 4.0 |

| Chemical Reactivity | Weak acid, can form carboxylate anions |

| Stability | Affected by temperature, pH, and light exposure |

Structural Relationship to Other C20-Gibberellins

Gibberellin A53 belongs to the C20-gibberellin family, which are characterized by having the full complement of 20 carbon atoms derived from their diterpenoid biosynthetic pathway [14] [9]. These C20-gibberellins serve as precursors to the C19-gibberellins, which are generally considered to be the biologically active forms in plants [14] [23].

Gibberellin A53 is structurally related to Gibberellin A12, differing only by the presence of a hydroxyl group at the 7α-position in Gibberellin A53 [1] [25]. This hydroxylation represents an important step in the gibberellin biosynthetic pathway, as Gibberellin A53 is formed from Gibberellin A12 through the action of the enzyme gibberellin 13-hydroxylase [17] [24].

In the gibberellin biosynthetic pathway, Gibberellin A53 serves as a precursor to Gibberellin A44 and subsequently to Gibberellin A19, through oxidative reactions catalyzed by gibberellin 20-oxidase enzymes [17] [26]. These sequential modifications of the C20 carbon eventually lead to the formation of bioactive C19-gibberellins such as Gibberellin A1 [9] [17].

A notable structural derivative of Gibberellin A53 is Gibberellin A53 aldehyde (C20H28O4), which is formed by selective reduction of the 10β-carboxy group of Gibberellin A53 [6] [5]. This compound has a molecular weight of 332.4 g/mol and represents an intermediate in certain gibberellin metabolic pathways [5] [6].

The table below summarizes the structural relationships between Gibberellin A53 and other key C20-gibberellins:

| Gibberellin | Molecular Formula | Key Structural Difference from Gibberellin A53 |

|---|---|---|

| Gibberellin A12 | C20H28O4 | Lacks 7α-hydroxyl group |

| Gibberellin A53 aldehyde | C20H28O4 | 10β-carboxyl replaced with formyl group |

| Gibberellin A44 | C20H28O6 | Additional hydroxyl group at C-20 |

| Gibberellin A19 | C20H26O6 | Formyl group at C-4a, additional oxidation |

Spectroscopic Characterization

The structural elucidation and confirmation of Gibberellin A53 have been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and ultraviolet spectroscopy [19] [21].

Nuclear Magnetic Resonance Spectroscopy

The 1H NMR spectrum of Gibberellin A53 exhibits characteristic signals that correspond to its structural features [19] [20]. The methylene group at position 13 typically shows signals at approximately δ 4.8-5.0 ppm, while the proton attached to the carbon bearing the hydroxyl group at position 12 (7α in traditional gibberellin numbering) appears at around δ 4.0-4.2 ppm [19] [21]. The methyl groups at positions 4 and 8 (1β and 4a in traditional numbering) give rise to singlets at approximately δ 1.0-1.2 ppm [20] [21].

The 13C NMR spectrum of Gibberellin A53 displays signals for all 20 carbon atoms, with the carboxylic carbon atoms resonating at approximately δ 170-180 ppm, the olefinic carbons of the methylene group at around δ 105-110 ppm (=CH2) and δ 150-155 ppm (quaternary carbon), and the hydroxyl-bearing carbon at approximately δ 70-75 ppm [19] [21].

Mass Spectrometry

Mass spectrometric analysis of Gibberellin A53 typically shows a molecular ion peak at m/z 348, corresponding to its molecular weight [22] [2]. Fragmentation patterns include characteristic losses of water (M-18), carbon dioxide (M-44), and combinations thereof, which are typical for compounds containing hydroxyl and carboxylic acid groups [22] [6]. The mass spectrum may also show fragment ions resulting from the cleavage of the tetracyclic ring system, providing valuable structural information [22] [21].

Infrared Spectroscopy

The infrared spectrum of Gibberellin A53 exhibits characteristic absorption bands that correspond to its functional groups [11] [21]. These include strong bands at approximately 3400-3500 cm-1 (O-H stretching of hydroxyl and carboxylic acid groups), 2900-3000 cm-1 (C-H stretching), 1700-1730 cm-1 (C=O stretching of carboxylic acids), 1640-1650 cm-1 (C=C stretching of the methylene group), and various fingerprint region absorptions that are characteristic of the tetracyclic diterpenoid skeleton [11] [15].

Ultraviolet Spectroscopy

Gibberellin A53, like most gibberellins, does not contain extensive conjugated systems and therefore does not exhibit strong absorption in the ultraviolet region [11] [21]. However, weak absorption may be observed due to the presence of the carboxylic acid groups and the isolated double bond of the methylene group [21] [15].